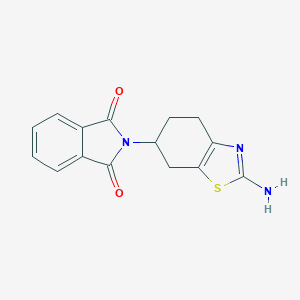

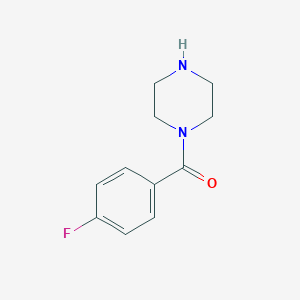

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Descripción general

Descripción

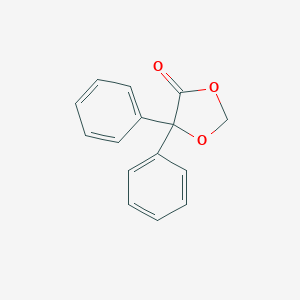

Benzothiazoles and their derivatives are an important class of compounds in the field of organic chemistry due to their diverse biological activities and applications in drug development. They possess a heterocyclic structure featuring a benzene ring fused to a thiazole, a sulfur, and a nitrogen-containing ring. The specific compound "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole" likely exhibits unique properties due to its functional groups and structural complexity.

Synthesis Analysis

The synthesis of benzothiazole derivatives generally involves cyclization reactions, starting from suitable precursors. For instance, the synthesis of substituted benzothiazoles can be achieved via intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles under air, which is a method noted for its simplicity, efficiency, and lack of need for external chelating ligands (Saha et al., 2009). Although not directly describing the synthesis of "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole", these methodologies provide insights into possible synthetic routes for similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of aromatic systems and heteroatoms, which significantly influence their chemical behavior and reactivity. The structural analyses often involve spectroscopic methods such as NMR and IR, enabling the identification of functional groups and the overall molecular framework.

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, attributed to the reactive sites present in their structure. For example, benzonitrile N-(phthalimido)imide reacts readily with cyclohexene and other substrates to give cycloadducts, demonstrating the compound's participation in dipolar cycloaddition reactions (Gilchrist et al., 1975).

Aplicaciones Científicas De Investigación

Anticancer Properties : Phthalimide derivatives, including those related to 2-Amino-6-phthalimido-tetrahydrobenzothiazole, have shown promise as anticancer drugs. Compounds with a phthalimide-thiazole structure exhibit high antiproliferative activity against various cancer cell lines, including leukemia and lung carcinoma cells. Some derivatives also display elastase inhibition and reduce EGFR tyrosine kinase levels in cancer cells, suggesting potential as dual-targeted anticancer drug candidates (Donarska et al., 2021).

Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel compounds with potential biological activity. For instance, its derivatives have been involved in reactions leading to the formation of azimines, azoaziridines, and triazoles, which are significant in the field of organic chemistry and potentially in the development of new therapeutic agents (Kuznetsov et al., 2001).

Pharmacological Applications : 2-Amino-6-phthalimido-tetrahydrobenzothiazole derivatives have been employed in the development of drugs like Pramipexole, a dopamine agonist used for treating Parkinson’s disease. Its role as an intermediate in the synthesis of such drugs highlights its importance in pharmaceutical applications (Jiang Neng-qiao, 2011).

Potential in Treatment of Parkinson's Disease : Derivatives of 2-Amino-6-phthalimido-tetrahydrobenzothiazole have been studied for their potential in treating Parkinson's disease. They have shown properties as dopamine agonists with good oral availability, indicating their potential application in neurodegenerative diseases (van Vliet et al., 2000).

Antimicrobial and Antifungal Activities : Some derivatives of 2-Amino-6-phthalimido-tetrahydrobenzothiazole have shown antibacterial and antifungal activities. These compounds have been evaluated against various types of bacteria and fungi, suggesting their potential use as antimicrobial agents (Al-Majidi et al., 2013).

Propiedades

IUPAC Name |

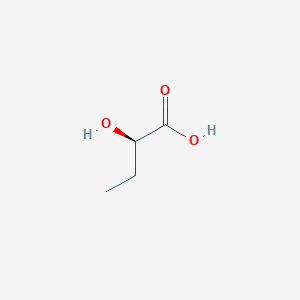

2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJAYTWMVKMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475522 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole | |

CAS RN |

104618-33-9 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)